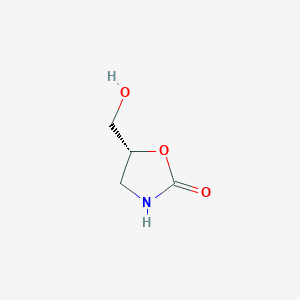
(5S)-5-(Hydroxymethyl)-1,3-Oxazolidin-2-on
Übersicht
Beschreibung
“(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one” is a chemical compound with the CAS Number: 97859-51-3. It has a molecular weight of 117.1 and its IUPAC name is (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place and in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Katalyse und Liganden-Design
(5S)-5-(Hydroxymethyl)-1,3-Oxazolidin-2-on: dient als effizienter Ligand in kupferkatalysierten N-Arylierungsreaktionen. In Kombination mit Kupferiodid (CuI) ermöglicht es die N-Arylierung von Pyrrol, Indol und Imidazol mit Aryl- und Heteroaryliodiden, -bromiden und -chloriden. Die Vorteile dieses Katalyse-Systems umfassen einfache Herstellung, breite Substratapplikabilität und Kompatibilität mit verschiedenen Substituenten .
Organokatalyse und Foldamer-Design
Der Oxazolidin-2-on-Kern hat als Baustein im Design von Foldameren (gefalteten molekularen Architekturen) und als Organokatalysator an Bedeutung gewonnen. Forscher haben seine Verwendung in enantioselektiven Epoxidierungsreaktionen untersucht und damit sein Potenzial in der synthetischen organischen Chemie aufgezeigt .
Arzneimittelentwicklung und -synthese
Oxazolidin-2-one spielen eine bedeutende Rolle in der organischen Synthese und der Arzneimittelentwicklung. Während klassische Methoden zur Synthese von Oxazolidin-2-onen hohe Temperaturen, Metallkatalysatoren und komplexe Substrate erfordern, haben jüngste Fortschritte zu prägnanten, katalysatorfreien Syntheserouten geführt. Diese Verbindungen bergen vielversprechende Möglichkeiten für die Wirkstoffforschung und die medizinische Chemie .
Qualitätsverbesserung (5S-Methodik)
Obwohl nicht direkt mit der Verbindung selbst zusammenhängend, ist es interessant zu bemerken, dass "5S" eine Methode zur Qualitätsverbesserung ist, die in Unternehmen weltweit eingesetzt wird. Obwohl nicht spezifisch für this compound, konzentriert sich diese Philosophie auf fünf Prinzipien: Sortieren, Ordnen, Reinigen, Standardisieren und Aufrechterhalten. Sie verbessert die Organisation des Arbeitsbereichs, die Sicherheit und die Gesamteffizienz .
Wirkmechanismus
The mechanism of action of 5-HMF is not well understood. However, it is believed that it acts as a proton donor, which allows it to react with other molecules in the synthesis of organic compounds. It is also believed to be involved in the formation of polymers and surfactants.
Biochemical and Physiological Effects
5-HMF has been shown to have a range of biochemical and physiological effects. It has been shown to be a potent antioxidant and anti-inflammatory agent. It has also been shown to have antibacterial and antifungal activity. In addition, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of glucose.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-HMF in laboratory experiments has a number of advantages and limitations. The main advantage is its relatively low cost and ease of synthesis. It is also relatively stable, making it suitable for use in a variety of different experiments. However, it is also sensitive to light and air, so it must be stored and handled carefully.
Zukünftige Richtungen
The use of 5-HMF in laboratory experiments is likely to continue to grow as its potential applications become more widely known. Further research is needed to better understand the mechanism of action of 5-HMF and to develop more efficient and cost-effective methods of synthesis. In addition, further research is needed to explore the potential applications of 5-HMF in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. Finally, further research is needed to explore the potential of 5-HMF as an antioxidant, anti-inflammatory, and antibacterial agent.
Synthesemethoden
5-HMF can be synthesized through a variety of methods. The most common method is the oxidation of 5-hydroxymethylfurfural (HMF) using hydrogen peroxide (H2O2) in the presence of an appropriate catalyst. This method is often used in laboratory settings and is relatively simple and inexpensive. Other methods include the oxidation of fructose with H2O2 and the oxidation of glucose with nitric acid.
Safety and Hazards
Eigenschaften
IUPAC Name |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOFPBORRARMF-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97859-51-3 | |
| Record name | (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




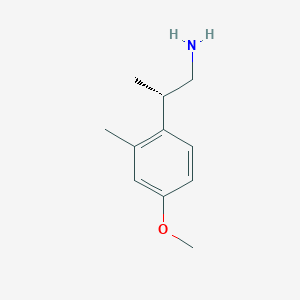
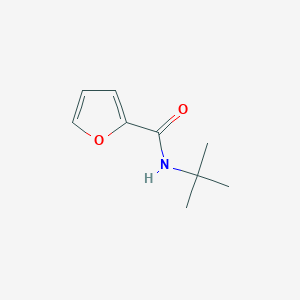
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbutanamide](/img/structure/B2460255.png)

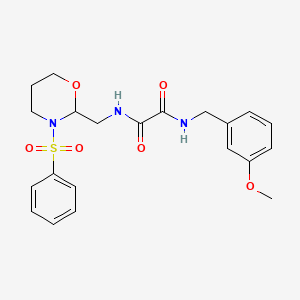
![3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2460258.png)
![N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2460261.png)
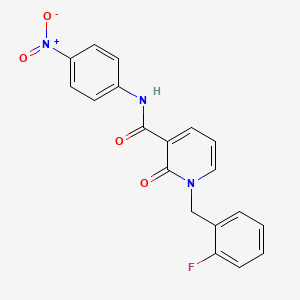
![2-(ethylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2460266.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane](/img/structure/B2460269.png)
![3-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2460270.png)
![N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methylacetamide](/img/structure/B2460272.png)